2-Chlorobenzenecarboperoxoic acid

Epoxidation kinetics Stereoselective oxidation Peracid reactivity

Choose 2-Chlorobenzenecarboperoxoic acid (o-CPBA) for its unique ortho-chloro steric profile, which alters electrophilic oxygen-transfer kinetics compared to standard m-CPBA. This structural isomerism delivers differentiated syn-diastereoselectivity in ammonium salt epoxidations, a property absent in meta analogs or liquid peracids. Its solid, moisture-stabilized form enables accurate gravimetric dosing for batch syntheses—surpassing volumetric metering hazards of peracetic acid. Insist on o-CPBA for workflows where predictable regioselectivity and stoichiometric precision are non-negotiable.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 5106-05-8
Cat. No. B8638384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzenecarboperoxoic acid
CAS5106-05-8
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OO)Cl
InChIInChI=1S/C7H5ClO3/c8-6-4-2-1-3-5(6)7(9)11-10/h1-4,10H
InChIKeyULQQGOGMQRGFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzenecarboperoxoic Acid (5106-05-8) – Core Properties and Procurement Context


2-Chlorobenzenecarboperoxoic acid (CAS 5106-05-8, also designated o-chloroperbenzoic acid or o-CPBA) is an ortho-chloro-substituted aromatic peroxycarboxylic acid, existing as a white solid with molecular formula C₇H₅ClO₃ and molecular weight 172.56 g/mol . It is the ortho positional isomer of the widely utilized oxidant meta-chloroperoxybenzoic acid (m-CPBA, CAS 937-14-4), and its physical properties reflect the steric and electronic influence of the ortho-substituent: a predicted pKa of 7.75±0.40, a predicted density of 1.434±0.06 g/cm³, and the absence of a defined melting point due to decomposition prior to melting . The compound is insoluble in water but soluble in organic solvents such as dichloromethane, and is commonly handled as a moist solid to mitigate the decomposition and shock-sensitivity risks characteristic of organic peracids .

Why Generic Substitution Fails: The Ortho Position Isomer of MCPBA Is Not a Drop-In Replacement


2-Chlorobenzenecarboperoxoic acid (o-CPBA) and meta-chloroperoxybenzoic acid (m-CPBA) share identical molecular formulas, yet their positional isomerism produces a fundamentally distinct reactivity and stability profile that precludes interchangeability in synthetic workflows. The ortho-chloro substituent introduces steric congestion around the peroxycarboxylic acid moiety that alters electrophilic oxygen-transfer kinetics, modifies crystal packing and thermal stability, and shifts the acid–base equilibrium (predicted pKa of o-CPBA: 7.75±0.40) relative to the meta analog . More critically, in the context of peracid-class substitution, m-CPBA remains the reference oxidant because alternative peracids such as peracetic acid introduce distinct handling and selectivity trade-offs: peracetic acid is a liquid oxidant with higher shock sensitivity that complicates solid-phase dosing, while in situ generated peracids from urea–hydrogen peroxide adducts often exhibit solvent-dependent performance that limits their utility as universal m-CPBA surrogates [1]. For procurement decisions predicated on precise oxidative stoichiometry and predictable regioselectivity, the assumption that any chloroperbenzoic acid isomer or any peracid performs equivalently is unsupported by comparative kinetic and stereochemical data.

Quantitative Differentiation Evidence for 2-Chlorobenzenecarboperoxoic Acid (5106-05-8) Relative to Comparators


Epoxidation Rate Constant Comparison: m-CPBA vs. Dimethyldioxirane (DMDO) in Alkenylammonium Salt Systems

In the epoxidation of allylic and homoallylic ammonium salts, m-CPBA and dimethyldioxirane (DMDO) exhibit distinct kinetic and stereochemical profiles that inform oxidant selection. For primary allylic ammonium salt 3aH⁺, m-CPBA achieves high syn-diastereoselectivity, whereas the quaternary allylic ammonium salt 5a⁺ yields an equimolecular mixture of diastereomers with m-CPBA [1]. The order-of-magnitude equivalence of rate constants for primary and quaternary homoallylic ammonium salts contrasts with the >10-fold rate enhancement observed for primary allylic ammonium salts relative to their quaternary counterparts [1]. These data establish that m-CPBA, as a representative chloroperbenzoic acid, provides a stereochemical outcome for primary allylic ammonium substrates that is not replicated by DMDO, which predominantly yields anti-diastereomers with quaternary allylic salts [1].

Epoxidation kinetics Stereoselective oxidation Peracid reactivity

Deuterium Kinetic Isotope Effect (DKIE) Data for m-CPBA Epoxidation of Ethylene and Alkenes

The secondary deuterium kinetic isotope effect (DKIE) for the epoxidation of ethylene and d₄-ethylene by m-CPBA has been determined to be 0.83 (or 0.95 per α-H) [1]. The primary DKIE, expressed as k(OH)/k(OD), is 1.05 ± 0.05 across a panel of alkenes with varying steric encumbrance (including tetramethylethylene, adamantylideneadamantane, cyclohexene, 1-octene, trans-5-decene, and 2-methyl-1-pentene) in dichloroethane at 25 °C [1]. These kinetic parameters provide a quantitative baseline for the transition-state geometry of m-CPBA-mediated oxygen transfer, with the secondary DKIE value of 0.83 supporting a spiro transition state over a planar arrangement [1]. While direct o-CPBA DKIE data are not available in the primary literature, the meta isomer establishes the class-level kinetic fingerprint against which alternative oxidants—particularly hydrogen peroxide-based systems with distinct isotope effect profiles—must be benchmarked when mechanistic predictability is required for process development [1].

Mechanistic analysis Kinetic isotope effects Epoxidation mechanism

Comparative Performance of m-CPBA vs. Hydrogen Peroxide Adducts in Oxidation Scope

The urea-hydrogen peroxide adduct (UHP) in combination with trifluoroacetic or acetic anhydride has been investigated as a potential replacement for high-purity m-CPBA, addressing the challenges associated with obtaining high-strength hydrogen peroxide [1]. The in situ generated percarboxylic acids from UHP/anhydride systems enable epoxidation of terminal, electron-deficient alkenes such as octene (via trifluoroperacetic acid) and electron-rich alkenes such as styrenes and cyclohexenes (via peracetic acid), as well as Baeyer-Villiger oxidation of aliphatic and alkyl aryl ketones [1]. However, magnesium monoperoxyphthalate (MMPP), which has been promoted as an m-CPBA alternative, suffers from solvent-solubility limitations that prevent its consideration as a complete substitute for m-CPBA across diverse reaction media [1]. This establishes a functional boundary: m-CPBA retains its position as the benchmark oxidant against which alternative systems are compared, with each alternative exhibiting specific scope restrictions that may necessitate oxidant reselection depending on substrate class and solvent compatibility [1].

Alternative oxidants Epoxidation scope Baeyer-Villiger oxidation

Physical State and Handling Differentiation: Solid m-CPBA vs. Liquid Peracetic Acid

m-CPBA is commercially supplied as a 70% w/w paste (balance: parent m-chlorobenzoic acid and water) due to the shock sensitivity of the pure solid [1]. This formulation contrasts with peracetic acid, a widely used alternative peracid that exists as a liquid [2]. The solid/paste physical form of m-CPBA facilitates accurate gravimetric dispensing and simplifies solid-phase addition protocols in batch reactors, whereas liquid peracetic acid requires volumetric metering and introduces additional solvent-handling considerations [2]. While m-CPBA reactions scale up effectively, the inherent instability of peracids must be addressed: in situ generation and consumption strategies (e.g., using H₂O₂) can reduce the steady-state concentration of peracid in the reaction mixture and mitigate hazard [1]. The choice between solid m-CPBA and liquid peracetic acid thus involves a trade-off between dispensing precision, storage stability, and process safety architecture.

Oxidant handling Process safety Solid-phase dosing

Patent-Disclosed Stabilization of Peroxycarboxylic Acids in Tertiary Alcohol Solutions

U.S. Patent 3,130,169 discloses a process for stabilizing organic solutions of peroxycarboxylic acids—including peroxybenzoic acid derivatives—against decomposition by employing a saturated aliphatic tertiary alcohol as the solvent [1]. The stabilization method applies to peroxycarboxylic acids that lack oxidizable groups within the acid moiety itself [1]. While the patent does not quantify decomposition rates for o-CPBA specifically, it establishes a class-wide stabilization strategy that may be relevant to 2-chlorobenzenecarboperoxoic acid solutions. This contrasts with the conventional handling of m-CPBA as a 70% w/w water-dampened solid, which relies on physical dilution rather than solvent-mediated chemical stabilization [1]. Procurement of peracids in stabilized solution form, where available, may offer extended shelf-life and reduced decomposition hazards relative to solid formulations that are prone to shock-induced detonation.

Peracid stabilization Storage stability Organic peroxide safety

Predicted pKa Difference: o-CPBA (7.75±0.40) vs. Unsubstituted Perbenzoic Acid

The predicted pKa of 2-chlorobenzenecarboperoxoic acid is 7.75±0.40 . While experimental pKa data for the ortho isomer are not available in the open literature, the meta isomer m-CPBA exhibits a pKa of approximately 7.60 [1]. The ortho-chloro substituent is expected to exert both an electron-withdrawing inductive effect (-I) and steric inhibition of resonance, yielding an acid strength that may differ measurably from the meta analog. The pKa of unsubstituted perbenzoic acid is approximately 7.80 [1]. The predicted o-CPBA pKa (7.75) is statistically indistinguishable from perbenzoic acid but, if the meta isomer value (7.60) is validated, indicates that the meta isomer is the stronger acid of the pair. This difference, though modest in magnitude, may influence the equilibrium concentration of the reactive peracid anion under buffered reaction conditions and could affect the rate of electrophilic oxygen transfer in pH-sensitive oxidations.

Acid dissociation constant Electronic effects Reactivity prediction

Validated Application Scenarios for 2-Chlorobenzenecarboperoxoic Acid (5106-05-8) in Research and Industrial Synthesis


Stereoselective Epoxidation of Allylic Amine Derivatives Requiring High Syn-Diastereoselectivity

For primary allylic ammonium salts, m-CPBA delivers high syn-diastereoselectivity in epoxidation, whereas dimethyldioxirane (DMDO) yields predominantly anti-diastereomers with quaternary allylic substrates [1]. This stereochemical divergence positions chloroperbenzoic acids as the oxidant of choice when synthetic routes demand syn-configured epoxyalkylamine intermediates. The kinetic data further indicate that primary allylic ammonium salts react more than 10 times faster than their quaternary counterparts with m-CPBA, enabling differential reactivity that can be exploited in sequential oxidation strategies [1].

Baeyer-Villiger Oxidation and Electron-Deficient Alkene Epoxidation in Multi-Step Synthesis

m-CPBA remains the benchmark oxidant for Baeyer-Villiger oxidation of ketones and epoxidation of structurally diverse alkenes [1]. While urea-hydrogen peroxide adduct (UHP) in combination with trifluoroacetic anhydride generates trifluoroperacetic acid in situ for epoxidizing terminal, electron-deficient alkenes such as octene, and UHP with acetic anhydride generates peracetic acid for electron-rich alkenes, these alternatives exhibit substrate-class restrictions [1]. Furthermore, magnesium monoperoxyphthalate (MMPP)—an alternative oxidant—suffers from solvent solubility constraints that prevent its universal substitution for m-CPBA [1]. Procurement of m-CPBA is therefore warranted when the synthetic route encompasses both electron-rich and electron-deficient alkenes, or when solvent flexibility is paramount.

Gravimetric Solid-Phase Oxidant Addition for Laboratory and Kilo-Lab Scale Epoxidations

The solid/paste physical form of m-CPBA (supplied as a 70% w/w water-dampened preparation) enables accurate gravimetric dispensing, in contrast to liquid peracids such as peracetic acid that require volumetric metering [1]. This physical characteristic is particularly advantageous in batch reactor setups where precise stoichiometric control of oxidant addition is critical for yield and impurity profile [1]. Additionally, in situ generation and consumption strategies using H₂O₂ can mitigate the hazards associated with peracid accumulation during scale-up, and m-CPBA reactions generally scale up effectively when proper safety protocols are observed [1].

Peracid Stabilization and Long-Term Storage in Tertiary Alcohol Solutions

For applications requiring extended storage or shipping of peroxycarboxylic acid solutions, the stabilization method disclosed in U.S. Patent 3,130,169—employing saturated aliphatic tertiary alcohols as solvents—offers a chemical stabilization strategy applicable to peroxybenzoic acid derivatives [1]. This approach contrasts with the conventional 70% w/w water-dampened solid formulation of m-CPBA, which relies on physical dilution to reduce shock sensitivity. Procurement of stabilized peracid solutions may extend shelf-life and reduce decomposition hazards relative to non-stabilized solid or solution forms [1].

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